An In-depth Technical Guide to the Theoretical ¹H and ¹³C NMR of 2-Amino-3-methylbenzamide
An In-depth Technical Guide to the Theoretical ¹H and ¹³C NMR of 2-Amino-3-methylbenzamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] This guide provides a comprehensive theoretical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Amino-3-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing chemical shifts, coupling constants, and spectral patterns. By integrating established theories of substituent effects, resonance, and steric hindrance with predictive methodologies, we aim to construct a robust theoretical framework for the spectral interpretation of this molecule and its analogs. This guide also outlines a standardized experimental protocol for acquiring high-quality NMR data, ensuring a seamless transition from theoretical prediction to experimental validation.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei.[1] It provides detailed information about the carbon-hydrogen framework of organic molecules, making it an indispensable tool for structural determination and verification.[1] For drug development professionals, NMR is critical for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and elucidating metabolic pathways.
The predictive power of NMR lies in its sensitivity to the local electronic environment of each nucleus. Factors such as electronegativity of neighboring atoms, π-electron delocalization (resonance), and through-bond or through-space interactions all influence the resonance frequency (chemical shift) of a nucleus.[2] By analyzing these shifts and the spin-spin coupling between adjacent nuclei, a detailed molecular structure can be pieced together.
This guide focuses on the theoretical prediction of the ¹H and ¹³C NMR spectra of 2-Amino-3-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry. Understanding its theoretical NMR landscape is the first step in its unambiguous identification and characterization.
Molecular Structure and Symmetry Considerations
To predict the NMR spectra of 2-Amino-3-methylbenzamide, we must first analyze its molecular structure and identify the chemically distinct (non-equivalent) protons and carbons.
Figure 1. Structure and atom numbering of 2-Amino-3-methylbenzamide.
The molecule possesses a plane of symmetry that is perpendicular to the aromatic ring, but the substitution pattern makes all aromatic protons and carbons chemically non-equivalent. Therefore, we expect to see:
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For ¹H NMR: Three distinct signals for the aromatic protons, one signal for the methyl protons, one for the primary amine protons, and one for the amide protons.
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For ¹³C NMR: Eight distinct signals: six for the aromatic carbons, one for the methyl carbon, and one for the carbonyl carbon.
Theoretical ¹H NMR Spectrum
The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-donating groups (EDGs) increase electron density and shield the proton, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the proton and causing a downfield shift (higher ppm).[3][4]
In 2-Amino-3-methylbenzamide, we have three substituents on the benzene ring:
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-NH₂ (Amino group): A strong electron-donating group through resonance.[3]
-
-CH₃ (Methyl group): A weak electron-donating group through induction.
-
-CONH₂ (Amide group): An electron-withdrawing group through resonance and induction.[5]
Predicted Chemical Shifts (δ)
By considering the combined electronic effects of these substituents, we can predict the approximate chemical shifts for the aromatic protons.[3][6]
| Proton Assignment | Predicted δ (ppm) | Influencing Factors | Predicted Multiplicity | Expected J (Hz) |
| H4 | ~7.2 - 7.4 | Meta to -NH₂ and -CH₃, ortho to -CONH₂ (deshielding). | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |
| H5 | ~6.8 - 7.0 | Ortho to -NH₂, para to -CH₃ (strong shielding). | Triplet (t) or Doublet of doublets (dd) | J(ortho) ≈ 7-9 |
| H6 | ~7.0 - 7.2 | Para to -CONH₂, ortho to -CH₃, meta to -NH₂. | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |
| CH₃ | ~2.2 - 2.4 | Alkyl group attached to an aromatic ring. | Singlet (s) | N/A |
| NH₂ | ~4.0 - 5.0 | Amine protons, often broad due to exchange and quadrupolar coupling.[7] | Broad Singlet (br s) | N/A |
| CONH₂ | ~7.5 - 8.5 | Amide protons, often broad and can show two signals due to restricted rotation.[7] | Broad Singlet (br s) | N/A |
Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Amino-3-methylbenzamide.
Spin-Spin Coupling
The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule).[4] In aromatic systems, coupling is observed between protons that are ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) to each other.[3]
Figure 3. General workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): ~16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). [8]* Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): ~240 ppm.
Data Processing
-
Fourier Transform (FT): Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any distortions in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the precise chemical shift of each peak.
Advanced NMR Experiments for Structural Confirmation
For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations. A cross-peak between two proton signals indicates that they are coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons.
Conclusion
This guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectra of 2-Amino-3-methylbenzamide. By understanding the interplay of electronic and steric effects, researchers can make informed predictions about the expected spectral features. The outlined experimental protocol provides a robust methodology for acquiring high-quality data for comparison and validation. The synergy between theoretical prediction and experimental verification is paramount in the structural elucidation of novel compounds, ensuring the scientific integrity required in drug discovery and development.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Kim, H. J., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(19), 3568. [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
- Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 14: Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 45(7), 579-587.
-
PubChem. (n.d.). 2-Amino-3-methylbenzamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
- Zhang, G., et al. (2012). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 50(10), 689-696.
- Wang, P. C., & Lee, W. Y. (2005). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Molecules, 10(9), 1162-1168.
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Adamczeski, M., et al. (1988). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 26(1), 57-61.
- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
-
LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). NMRFAM Software. Retrieved from [Link]
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
- Gale, D. J., & Wilshire, J. F. K. (1979). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
- Slebocka-Tilk, H., & Brown, R. S. (1995). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1340.
- Dashti, H., et al. (2014). rNMR: Open Source Software for Identifying and Quantifying Metabolites in NMR Spectra. Analytical Chemistry, 86(21), 10633-10639.
-
JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Homotopic and Heterotopic Protons. Retrieved from [Link]
- Wi, S., et al. (2021). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 121(15), 9572-9627.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]
- Lynn, M. J., & Meredith, S. C. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Journal of visualized experiments : JoVE, (54), 3042.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]
- Gawinecki, R., et al. (2002).
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. journals.co.za [journals.co.za]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
